3-Phenyl-1H-pyrazol-5-amine
Overview
Description
3-Phenyl-1H-pyrazol-5-amine is an aromatic heterocyclic compound . It is also known by other names such as 3-amino-5-phenylpyrazole, 5-amino-3-phenylpyrazole, 1h-pyrazol-3-amine, 5-phenyl, 5-phenyl-2h-pyrazol-3-amine, pyrazole, 5-amino-3-phenyl, 3-amino-5-phenyl-1h-pyrazole, 5-phenyl-2h-pyrazol-3-ylamine, 1h-pyrazol-5-amine, 3-phenyl, 5-phenyl-1h-pyrazol-3-ylamine .
Synthesis Analysis
3-Phenyl-1H-pyrazol-5-amine has been reported to be synthesized by heating either 3-amino-4-bromo- or 3-amino-5-phenylisothiazole in the presence of anhydrous hydrazine . Other synthesis methods include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular formula of 3-Phenyl-1H-pyrazol-5-amine is C9H9N3 . The InChI Key is PWSZRRFDVPMZGM-UHFFFAOYSA-N . The SMILES string is C1=CC=C (C=C1)C2=CC (=NN2)N .Physical And Chemical Properties Analysis
3-Phenyl-1H-pyrazol-5-amine has a molecular weight of 159.19 g/mol . It has a density of 1.2±0.1 g/cm3 . The boiling point is 442.3±33.0 °C at 760 mmHg . The melting point is 118-121ºC .Scientific Research Applications
Medicinal Chemistry
3-Amino-5-phenylpyrazole is a versatile scaffold in organic synthesis and medicinal chemistry . It’s often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis of Urea Derivatives
3-Amino-5-phenylpyrazole may be used in the synthesis of urea derivatives by reaction with azido (6-(benzofuran-2-yl)-2-methylpyridin-3-yl) methanone .
Synthesis of 2-Mercaptoacetamide Analogs
This compound can also be used to synthesize 2-mercaptoacetamide analogs by treating with thioglycolic acid .
Precursor in the Synthesis of Condensed Heterocyclic Systems
3(5)-Aminopyrazoles, such as 3-Amino-5-phenylpyrazole, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Adsorption of Heavy Metal Ions
Functionalized multi-wall carbon nanotubes (MWCNTs-COOH) with 3-amino-5-phenylpyrazole (MWCNTs-f) have been used for the adsorption of Cd (II), Hg (II), and As (III) ions from aqueous solutions .
Anti-Cancer/Anti-Inflammatory Compounds
The most relevant results have been obtained for anticancer/anti-inflammatory compounds, as the recent approval of Pirtobrutinib demonstrates .
Supramolecular Structures of Pyrazoles
A series of 12 novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes was used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles .
Microtubule Protein Polymerization Inhibitors
In Chinese research, 3-Amino-5-phenylpyrazole derivatives have been designed and synthesized as inhibitors against colchicine binding site of microtubule protein .
Safety and Hazards
Future Directions
Pyrazoles, including 3-Phenyl-1H-pyrazol-5-amine, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-1H-pyrazol-5-amine is VEGFR-2 . VEGFR-2 plays a crucial role in tumor growth, angiogenesis, and metastasis, making it a prospective target for cancer treatment .
Mode of Action
3-Phenyl-1H-pyrazol-5-amine interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition disrupts the signaling pathways that promote tumor growth and metastasis .
Biochemical Pathways
The compound affects the VEGFR-2 pathway, which is involved in angiogenesis . By inhibiting VEGFR-2, the compound disrupts the formation of new blood vessels, thereby limiting the supply of nutrients to the tumor and inhibiting its growth .
Pharmacokinetics
The compound has a low molecular weight (159.19 g/mol) , which is generally favorable for absorption and distribution in the body .
Result of Action
The inhibition of VEGFR-2 by 3-Phenyl-1H-pyrazol-5-amine leads to a decrease in tumor growth and metastasis . In vitro testing of the compound showed significant cytotoxic activity against the PC-3 human cancer cell line .
Action Environment
The action of 3-Phenyl-1H-pyrazol-5-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
5-phenyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZRRFDVPMZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935629 | |
Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1H-pyrazol-5-amine | |
CAS RN |
1572-10-7, 827-41-8 | |
Record name | 3-Amino-5-phenylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 5-amino-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-phenylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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